Superior BTK Inhibition of Imidazo[4,5-c]pyridine Over Imidazo[4,5-b]pyridine Isomer
In a head-to-head comparison within the same study, a 1,4,6-trisubstituted imidazo[4,5-c]pyridine inhibitor demonstrated significantly higher activity against Bruton's tyrosine kinase (BTK) compared to its imidazo[4,5-b]pyridine isomer [1]. While exact IC50 values are not disclosed in the abstract, the study confirms that the imidazo[4,5-c]pyridine core is critical for achieving mid-nanomolar potency, whereas the imidazo[4,5-b]pyridine scaffold is less active [1]. This finding establishes the imidazo[4,5-c]pyridine scaffold as a preferred starting point for BTK inhibitor development.
| Evidence Dimension | BTK inhibitory activity |
|---|---|
| Target Compound Data | Mid-nanomolar range BTK inhibition |
| Comparator Or Baseline | Imidazo[4,5-b]pyridine isomer |
| Quantified Difference | Significantly higher activity (qualitative, class-level) |
| Conditions | Biochemical BTK inhibition assay |
Why This Matters
For researchers targeting BTK in B-cell malignancies, selecting the imidazo[4,5-c]pyridine core over the imidazo[4,5-b]pyridine core is likely to yield more potent inhibitors.
- [1] Krajčovičová, S. et al. 1,4,6-Trisubstituted imidazo[4,5-c]pyridines as inhibitors of Bruton's tyrosine kinase. European Journal of Medicinal Chemistry, 2021, 211, 113094. View Source
